Melting Point Signature for Isomeric Identity Control: 2,4-Dimethyl-8-nitroquinoline vs. 6-Nitro-2,4-dimethylquinoline
In the nitration of 2,4-dimethylquinoline, the 8-nitro and 6-nitro positional isomers co-form and must be rigorously distinguished. Price et al. (1946) determined that pure 2,4-dimethyl-8-nitroquinoline melts sharply at 149.5–150 °C, while the 6-nitro isomer melts at 163–164 °C [1]. The 13–14 °C melting point depression relative to the 6-nitro isomer provides a direct, instrument-free method for confirming isomeric identity and detecting 6-nitro contamination.
| Evidence Dimension | Melting point (corrected) |
|---|---|
| Target Compound Data | 149.5–150 °C (white needles from 50% ethanol) |
| Comparator Or Baseline | 6-Nitro-2,4-dimethylquinoline: 163–164 °C (from aqueous acetone) |
| Quantified Difference | Δm.p. = -13 to -14 °C (target lower) |
| Conditions | Fractional crystallization and dilute H₂SO₄ extraction from nitration mixture of 2,4-dimethylquinoline; melting points corrected (Price et al., 1946) |
Why This Matters
This melting point gap enables unambiguous identity verification and purity assessment without requiring advanced instrumentation, directly supporting procurement quality assurance and reducing the risk of isomeric misassignment in downstream synthesis.
- [1] Price, C. C., Velzen, B. H., & Guthrie, D. B. (1946). Some nitro derivatives of 2,4- and 2,6-dimethylquinoline. Journal of the American Chemical Society, 68(10), 2005–2009. View Source
